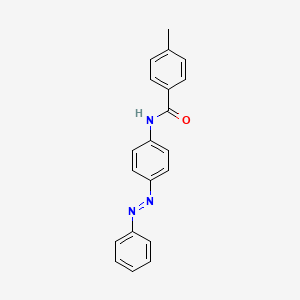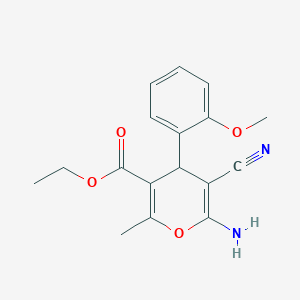![molecular formula C17H15ClN2O3S B11693731 methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B11693731.png)
methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE involves several steps. One common method includes the reaction of phenothiazine with 3-chloropropanoyl chloride in the presence of a base to form the intermediate 10-(3-chloropropanoyl)-10H-phenothiazine. This intermediate is then reacted with methyl isocyanate to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE undergoes various chemical reactions, including:
Applications De Recherche Scientifique
METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE involves its interaction with various molecular targets. In biological systems, it is believed to interact with enzymes and receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of specific enzymes and interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a similar phenothiazine core but different substituents.
Promethazine: Used as an antihistamine, promethazine also shares the phenothiazine structure but has different functional groups.
Thioridazine: Another antipsychotic, thioridazine has structural similarities but distinct pharmacological properties.
The uniqueness of METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE lies in its specific substituents, which confer unique chemical and biological properties .
Propriétés
Formule moléculaire |
C17H15ClN2O3S |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-17(22)19-11-6-7-15-13(10-11)20(16(21)8-9-18)12-4-2-3-5-14(12)24-15/h2-7,10H,8-9H2,1H3,(H,19,22) |
Clé InChI |
FHTPPFLLPPRYKQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-(2-Chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693681.png)
![(2,2-Dichloro-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11693683.png)



![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11693719.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11693722.png)

![3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693729.png)
![2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B11693733.png)
![ethyl 4-{5-[(Z)-{(2Z)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11693735.png)
![5-nitro-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11693737.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11693747.png)
